molecular formula C13H16N2 B7809878 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B7809878
M. Wt: 200.28 g/mol
InChI Key: NESQBWDSPUMXBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of tetrahydropyridoindoles This compound is characterized by its fused ring structure, which includes a pyridine ring fused to an indole ring The presence of an ethyl group at the 5-position of the tetrahydropyridoindole core adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of aniline derivatives and aldehydes in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethyl group at the 5-position in 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole imparts unique chemical properties, such as increased lipophilicity and altered reactivity. These differences can influence its biological activity and make it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

5-ethyl-1,2,3,4-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-15-12-6-4-3-5-10(12)11-9-14-8-7-13(11)15/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NESQBWDSPUMXBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Benzyl-5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (1 g) was dissolved in EtOH (10 mL), treated with 10% Pd/C (150 mg) and stirred under an atmosphere of hydrogen at RT. The reaction mixture was filtered through Celite® (diatomaceous earth) and concentrated. Purification by flash chromatography (10% MeOH/CH2Cl2) afforded 5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (90%) as a viscous oil.
Name
2-Benzyl-5-ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step Two

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